

A Comprehensive Technical Guide to 2-Methyl-5-nitropyridine: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *2-Methyl-5-nitropyridine hydrochloride*
Cat. No.: *B8025871*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine, a substituted pyridine derivative, is a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl and a nitro group, renders it a versatile building block for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of 2-Methyl-5-nitropyridine, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and its significant applications in pharmaceutical and materials science.

The compound is most commonly identified by the CAS number for its free base form. It is crucial to note that while the hydrochloride salt is commercially available, a universally recognized, single CAS number for this salt is not consistently reported across major chemical databases.

- CAS Number (Free Base): 21203-68-9[1][2][3][4]

- Synonyms: 5-Nitro-2-picoline[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-5-nitropyridine is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[3][4]
Molecular Weight	138.12 g/mol	[3][4]
Appearance	Light yellow to brown crystalline powder	[5]
Melting Point	107-112 °C	[5][6]
Solubility	Slightly soluble in water.	[2]
Purity (Typical)	≥96-99% (by GC or HPLC)	[5][6][7]
Storage	Store at room temperature in an inert atmosphere.	[1][3]

Synthesis and Mechanistic Insights

The synthesis of 2-Methyl-5-nitropyridine can be achieved through various routes. The selection of a particular synthetic pathway is often dictated by the desired scale, available starting materials, and required purity. A common laboratory-scale synthesis involves the hydrolysis and decarboxylation of a substituted malonic ester.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of 2-Methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2][8] The rationale behind this two-step, one-pot reaction is the relative ease of the hydrolysis of the ester groups followed by the thermal decarboxylation of the resulting malonic acid derivative under acidic conditions.

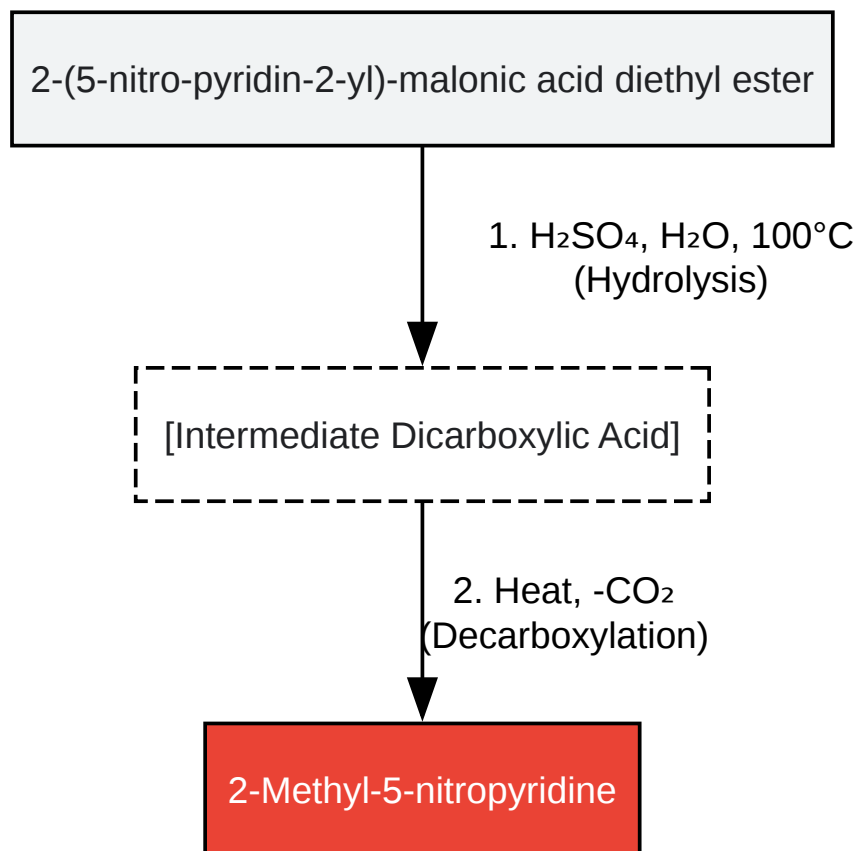
Materials:

- 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester
- 20% Sulfuric acid (aqueous)
- Sodium hydroxide solution (e.g., 10% aqueous)
- Dichloromethane
- Sodium sulfate (anhydrous)

Step-by-Step Methodology:

- Hydrolysis: To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (1.0 eq).
- Carefully add cold 20% aqueous sulfuric acid. The use of a strong acid is crucial for the efficient hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
- Heat the reaction mixture to 100 °C for 2 hours. The elevated temperature facilitates both the hydrolysis and the subsequent decarboxylation.
- Work-up: Cool the reaction mixture to room temperature.
- Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10. This step neutralizes the excess sulfuric acid and deprotonates the product, aiding in its subsequent extraction.
- Extraction: Extract the aqueous layer multiple times with dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-Methyl-5-nitropyridine as a solid.^{[2][8]}

Synthesis of 2-Methyl-5-nitropyridine



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Caption: Synthetic pathway of 2-Methyl-5-nitropyridine.

Key Reactions and Synthetic Utility

The synthetic versatility of 2-Methyl-5-nitropyridine stems from the reactivity of its functional groups. The nitro group, in particular, serves as a latent amino group, which is a common functional handle in the synthesis of pharmaceuticals.

Reduction of the Nitro Group

The most significant reaction of 2-Methyl-5-nitropyridine in drug development is the reduction of the nitro group to an amine.[7] This transformation is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$), or metals in acidic media (e.g., Sn/HCl , Fe/HCl). The resulting 5-amino-2-methylpyridine is a key precursor for a wide range of further chemical modifications.

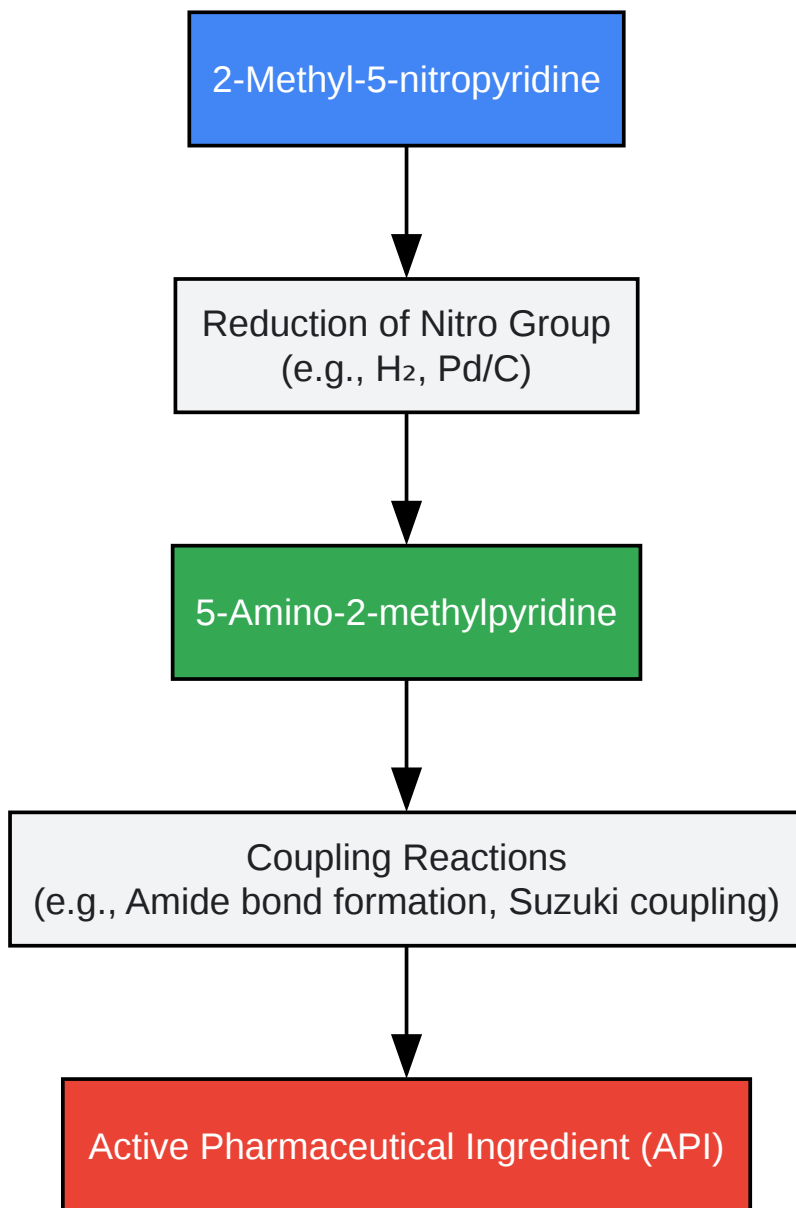
Applications in Research and Development

2-Methyl-5-nitropyridine is a valuable intermediate in several industrial and research sectors.

Pharmaceutical Development

In the pharmaceutical industry, the pyridine scaffold is a privileged structure found in numerous approved drugs.^[7] 2-Methyl-5-nitropyridine serves as a crucial starting material for the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.^[9] Its utility lies in the ability to introduce the 2-methyl-5-aminopyridine core, which can then be further elaborated through coupling reactions and other functional group transformations to build complex drug candidates. For instance, it has been utilized in the synthesis of potent Janus kinase (JAK) inhibitors.^[10]

Role in Drug Discovery



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Sources

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